

Telaglenastat Hydrochloride: A Comparative Analysis Against Standard of Care in Oncology

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Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489

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Telaglenastat (also known as CB-839) is an investigational, first-in-class, oral, selective inhibitor of the enzyme glutaminase (GLS).[1][2] In many types of cancer, there is a significant reprogramming of metabolism to support rapid cell growth and proliferation.[1][2] One key aspect of this is an increased dependence on the amino acid glutamine as a source of carbon for the tricarboxylic acid (TCA) cycle and for the production of essential molecules like amino acids, fatty acids, and the antioxidant glutathione.[1][3] Telaglenastat works by blocking the first and critical step in glutamine metabolism—the conversion of glutamine to glutamate, thereby depriving cancer cells of a key fuel source.[4][5] This novel mechanism of action has led to its investigation in combination with standard-of-care therapies across various solid tumors, most notably in renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC).[1][3][6]

This guide provides a detailed comparison of Telaglenastat in combination with standard-of-care agents versus standard of care alone, based on available clinical trial data.

Renal Cell Carcinoma (RCC)

RCC is a type of cancer that is known to be highly metabolic, making it a prime candidate for therapies targeting cancer metabolism.[3][7] Telaglenastat has been evaluated in combination with two different standard-of-care agents for RCC: everolimus and cabozantinib.

ENTRATA Trial: Telaglenastat in Combination with Everolimus

The Phase 2 ENTRATA trial was a randomized, double-blind study that evaluated the efficacy and safety of adding Telaglenastat to everolimus in patients with heavily pretreated advanced or metastatic RCC.[3][7]

Endpoint	Telaglenastat + Everolimus	Placebo + Everolimus	Hazard Ratio (HR)	p-value (one-sided)
Median Progression-Free Survival (PFS)	3.8 months	1.9 months	0.64 (95% CI, 0.34-1.20)	0.079

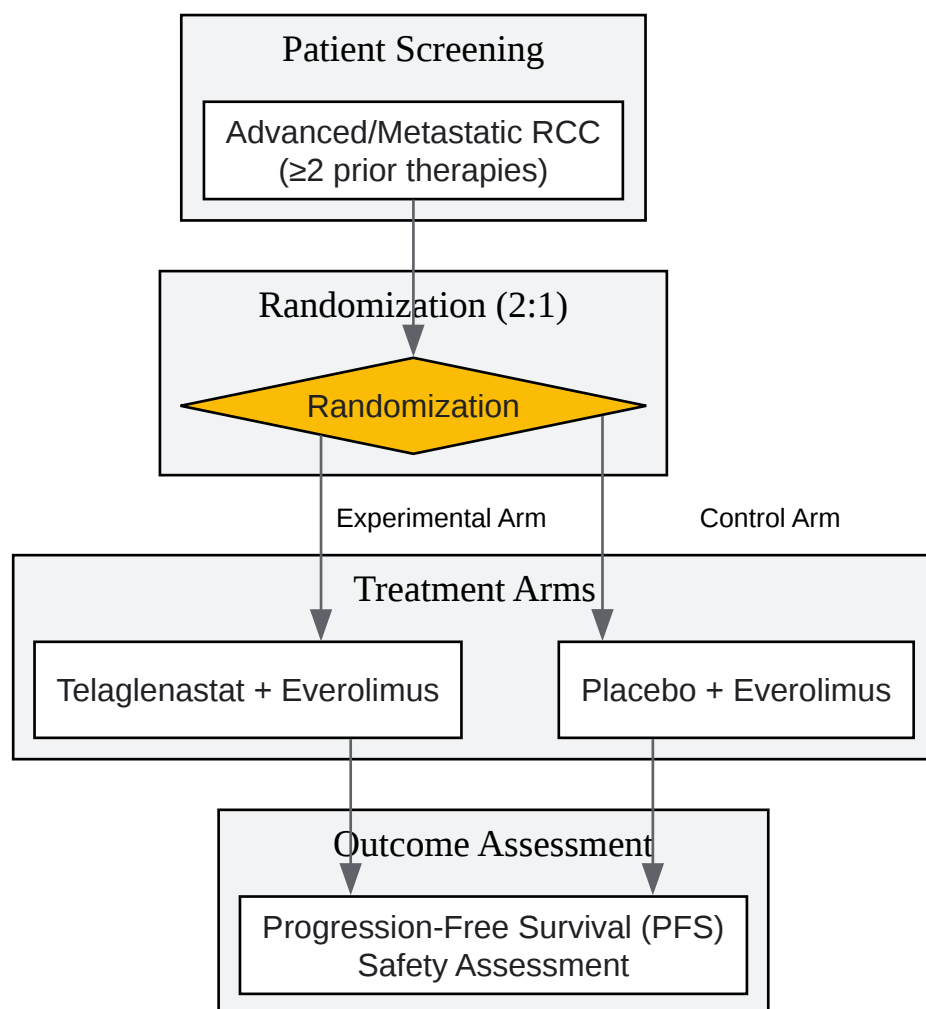
Table 1: Efficacy results from the ENTRATA trial in patients with advanced/metastatic RCC.[3][7]

Adverse Event (Grade ≥3)	Telaglenastat + Everolimus	Placebo + Everolimus
Anemia	17%	17%
Pneumonia	7%	4%
Abdominal Pain	7%	0%
Thrombocytopenia	7%	0%
Fatigue	4%	9%

Table 2: Common grade ≥3 adverse events reported in the ENTRATA trial.[7]

- Trial Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[7]
- Patient Population: Patients with advanced or metastatic clear-cell RCC who had progressed on at least two prior lines of systemic therapy.[7]
- Treatment Arms:
 - Experimental Arm: Telaglenastat administered orally twice daily in combination with the standard dose of everolimus.

- Control Arm: Placebo administered orally twice daily in combination with the standard dose of everolimus.
- Primary Endpoint: Progression-Free Survival (PFS).[7]



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ENTRATA Trial Workflow

CANTATA Trial: Telaglenastat in Combination with Cabozantinib

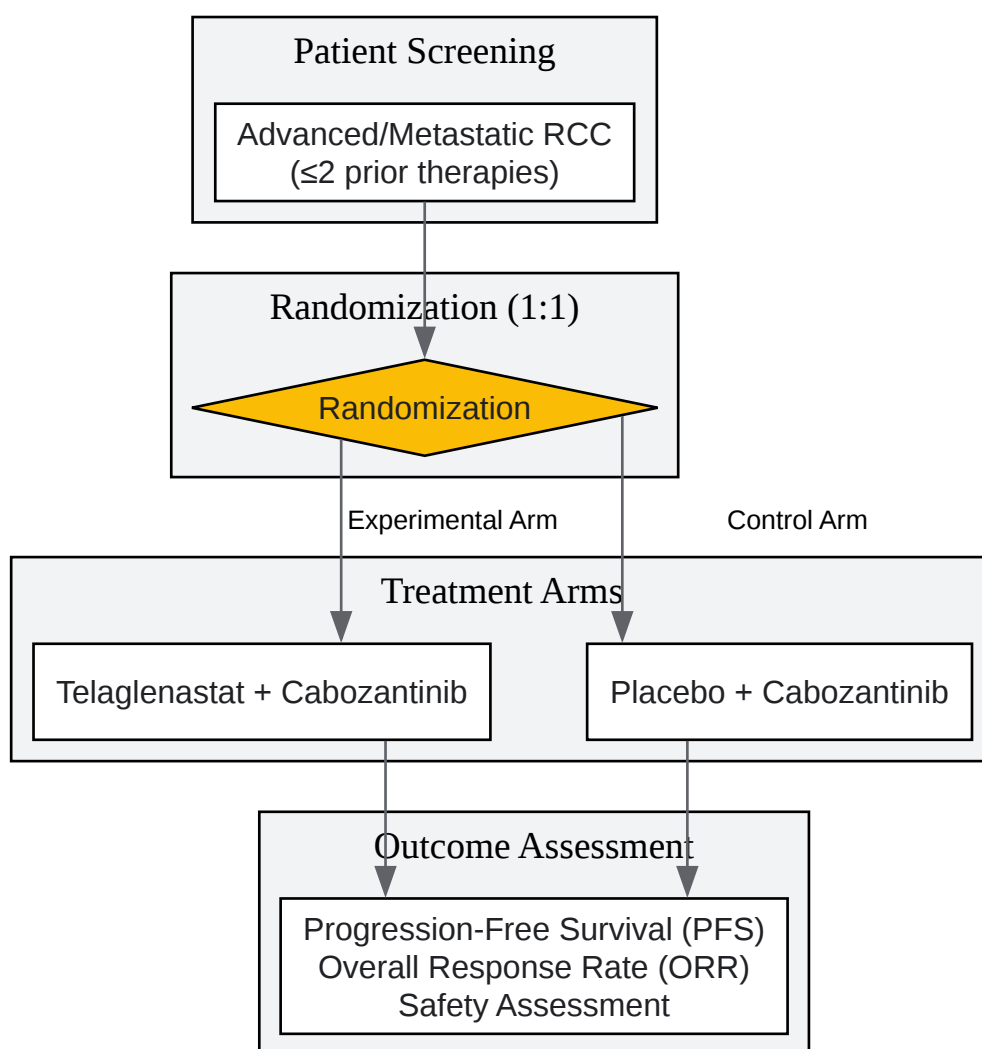
The Phase 2 CANTATA trial was a randomized, double-blind study designed to assess the efficacy and safety of Telaglenastat in combination with cabozantinib versus cabozantinib alone in patients with advanced or metastatic RCC.[8][9]

Endpoint	Telaglenastat + Cabozantinib	Placebo + Cabozantinib	Hazard Ratio (HR)	p-value
Median Progression-Free Survival (PFS)	9.2 months	9.3 months	0.94 (95% CI, 0.74-1.21)	0.65
Overall Response Rate (ORR)	31%	28%	-	-

Table 3: Efficacy results from the CANTATA trial in patients with advanced/metastatic RCC.[9][10]

Treatment-emergent adverse event rates were reported to be similar between the two treatment arms.[9]

- Trial Design: A randomized, double-blind, placebo-controlled Phase 2 clinical trial.[8][9]
- Patient Population: Patients with advanced or metastatic RCC with a clear cell component who had received up to two prior lines of therapy, including immune checkpoint inhibitors or anti-angiogenic therapies.[8][10]
- Treatment Arms:
 - Experimental Arm: Telaglenastat (800 mg) administered orally twice daily in combination with cabozantinib (60 mg) orally once daily.[9]
 - Control Arm: Placebo administered orally twice daily in combination with cabozantinib (60 mg) orally once daily.[9]
- Primary Endpoint: Progression-Free Survival (PFS).[10]



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CANTATA Trial Workflow

Non-Small Cell Lung Cancer (NSCLC)

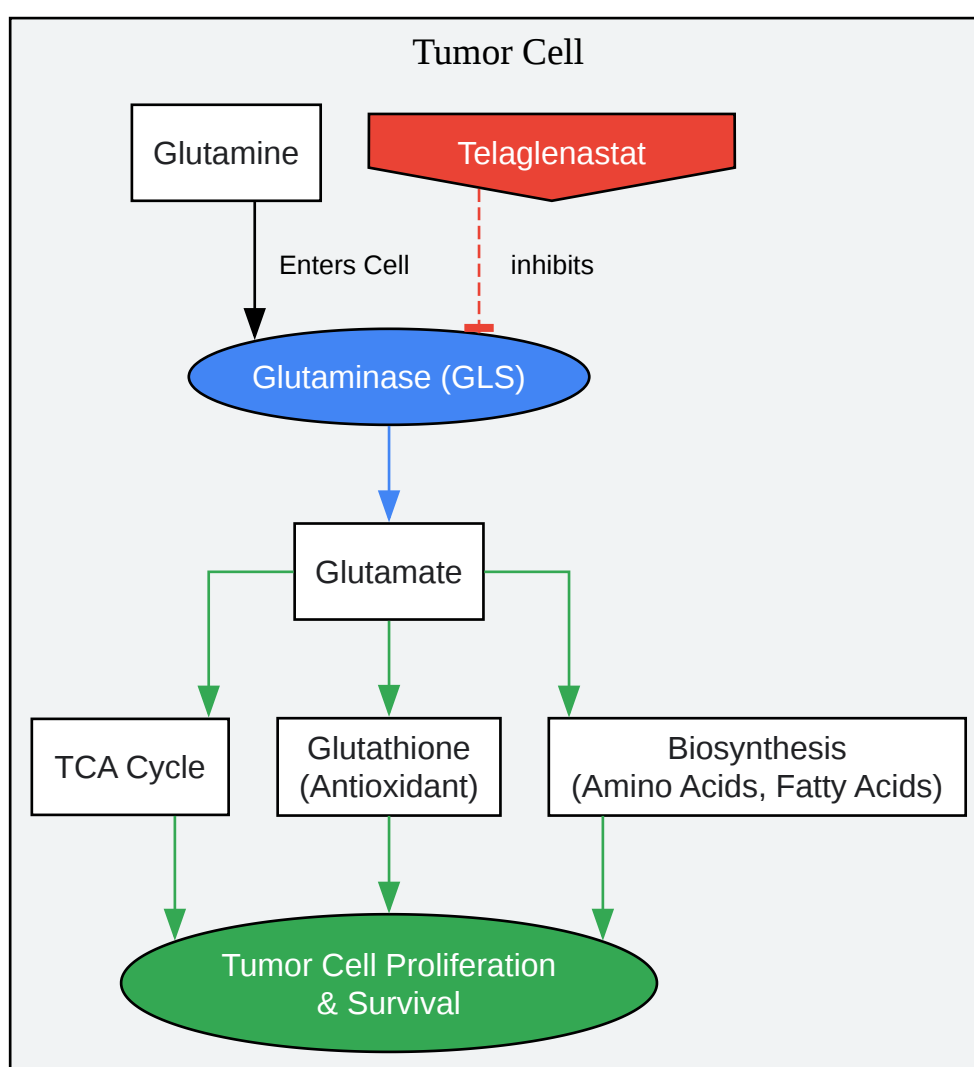
Preclinical studies have suggested that NSCLC tumors with mutations in the KEAP1/NRF2 pathway are particularly dependent on glutamine metabolism for survival and protection from oxidative stress.[11] This provides a strong rationale for investigating Telaglenastat in this patient population.

KEAPSAKE Trial

A Phase 2 randomized, double-blind study is evaluating the safety and efficacy of Telaglenastat in combination with the standard-of-care regimen of pembrolizumab and chemotherapy as a first-line treatment for patients with KEAP1/NRF2-mutated non-squamous metastatic NSCLC. [11] As of the current date, results from this trial are maturing.

Mechanism of Action of Telaglenastat

Telaglenastat's primary mechanism of action is the inhibition of glutaminase, which has significant downstream effects on tumor cell metabolism and survival.



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Telaglenastat Mechanism of Action

Summary

Telaglenastat, a first-in-class glutaminase inhibitor, represents a novel approach to cancer therapy by targeting the metabolic reprogramming inherent in many tumors. In combination with everolimus for heavily pretreated RCC, the ENTRATA trial suggested a potential clinical benefit by extending progression-free survival, although the results were not statistically significant.[3][7] However, in the CANTATA trial, the addition of Telaglenastat to cabozantinib did not improve PFS in patients with advanced RCC.[9][10] The safety profile of Telaglenastat in combination with other agents has been generally manageable.[7][10]

Ongoing studies, such as the KEAPSAKE trial in a biomarker-selected NSCLC population, will be crucial in determining the future role of Telaglenastat in oncology. The success of this glutaminase inhibitor may depend on identifying the specific tumor types and patient populations that are most reliant on glutamine metabolism for their growth and survival.

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